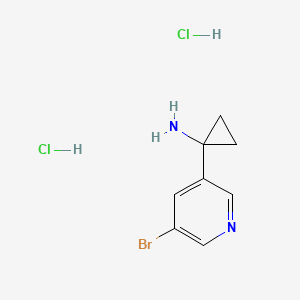
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride is a chemical compound with the molecular formula C8H10BrN2·2HCl It is a derivative of pyridine, featuring a bromine atom at the 5-position and a cyclopropanamine group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride typically involves the following steps:
Bromination: The starting material, 3-pyridylcyclopropanamine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using reagents like diazomethane or Simmons-Smith reagents to introduce the cyclopropane ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridylcyclopropanamine derivatives.
科学的研究の応用
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine atom and cyclopropanamine group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(3-Pyridyl)cyclopropanamine: Lacks the bromine atom, resulting in different reactivity and binding properties.
1-(5-Chloro-3-pyridyl)cyclopropanamine: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
1-(5-Fluoro-3-pyridyl)cyclopropanamine: Features a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness
1-(5-Bromo-3-pyridyl)cyclopropanamine;dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H11BrCl2N2 |
|---|---|
分子量 |
285.99 g/mol |
IUPAC名 |
1-(5-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-3-6(4-11-5-7)8(10)1-2-8;;/h3-5H,1-2,10H2;2*1H |
InChIキー |
YSICMFCMRTTZSS-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CN=C2)Br)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



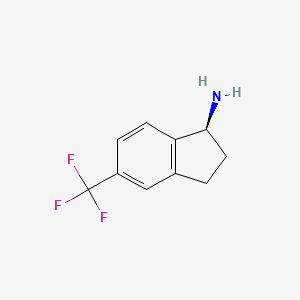
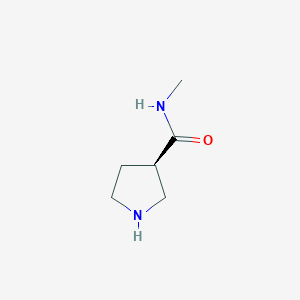
![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)

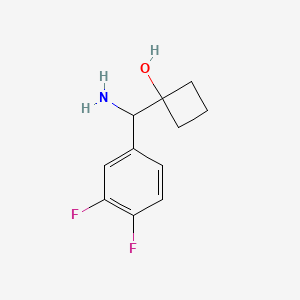
![[4,12-Diacetyloxy-15-[3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate](/img/structure/B13903859.png)

![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
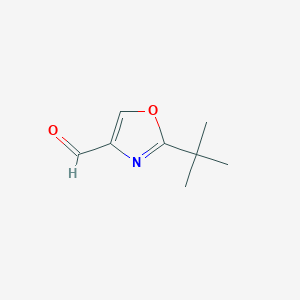
![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
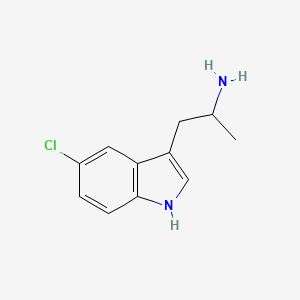
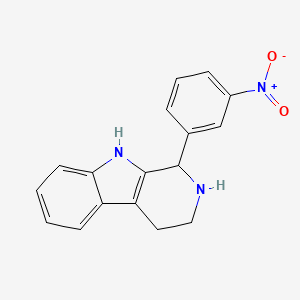
![4'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13903886.png)
